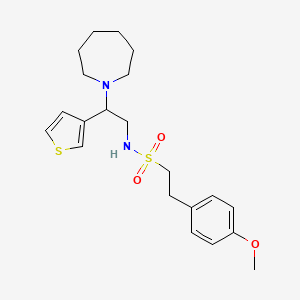
Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C26H29FN4O4S and its molecular weight is 512.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Potential as a CGRP Receptor Antagonist
One significant application of compounds related to Methyl 3-(3-(((1-(2-fluorobenzyl)piperidin-4-yl)methyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is in the development of CGRP receptor antagonists. For instance, the compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent CGRP receptor antagonist. Research by Cann et al. (2012) has focused on developing a stereoselective and economical synthesis of this compound, highlighting its potential in treating conditions mediated by the CGRP receptor (Cann et al., 2012).
2. Synthesis for Combinatorial Chemistry Applications
Another application lies in the field of combinatorial chemistry. Ivachtchenko et al. (2003) developed a liquid-phase synthesis for combinatorial libraries of disubstituted and trisubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, closely related to the specified compound. This research paves the way for creating diverse chemical libraries for drug discovery and other applications (Ivachtchenko et al., 2003).
3. Exploration in Antibacterial Activities
Compounds within this chemical family have also been explored for their antibacterial properties. For example, a study on substituted 4-oxoquinoline-3-carboxylic acids, closely related to the given compound, showed potent antibacterial activity against a range of gram-positive and gram-negative bacteria. This study by Miyamoto et al. (1990) suggests the potential of these compounds in developing new antibacterial agents (Miyamoto et al., 1990).
4. Antitubercular Agent Research
The 2,4-diaminoquinazoline class, closely related to the specified compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Research by Odingo et al. (2014) on this class for tuberculosis drug discovery highlights its potential as a lead candidate, demonstrating its bactericidal activity against both replicating and non-replicating M. tuberculosis (Odingo et al., 2014).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
These could include direct binding to receptors, inhibition or activation of enzymes, or modulation of cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The design and development of new drugs often involve the modification of existing drug molecules to improve their pharmacokinetic properties . Therefore, it is possible that this compound has been designed to have favorable ADME properties, enhancing its bioavailability and therapeutic potential.
Result of Action
Given the range of biological activities exhibited by similar compounds , it is likely that this compound could have a variety of effects at the molecular and cellular level.
Propiedades
Número CAS |
1114647-66-3 |
|---|---|
Fórmula molecular |
C26H29FN4O4S |
Peso molecular |
512.6 |
Nombre IUPAC |
methyl 3-[3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29FN4O4S/c1-35-25(34)18-6-7-20-22(14-18)29-26(36)31(24(20)33)13-10-23(32)28-15-17-8-11-30(12-9-17)16-19-4-2-3-5-21(19)27/h2-7,14,17H,8-13,15-16H2,1H3,(H,28,32)(H,29,36) |
Clave InChI |
WWJCIXAMIYUKMX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCN(CC3)CC4=CC=CC=C4F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![N-(3,4-dichlorophenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2489695.png)
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)




![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)


![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)